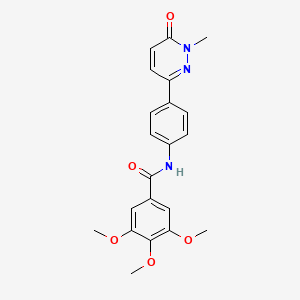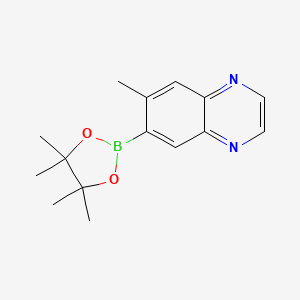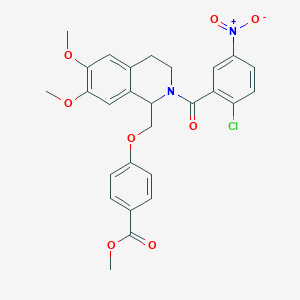![molecular formula C17H13NO2 B2364908 5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol CAS No. 1016897-10-1](/img/structure/B2364908.png)
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Screening
Research has synthesized derivatives integrated with quinoline and other moieties, demonstrating antimicrobial activity against pathogenic bacteria like S. aureus and E. coli. This highlights the potential of quinoline-based compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Explosive Sensing
A quinoline-based Schiff base compound has been identified as a chemosensor for 2,4,6-trinitrophenol (TNP), showing high selectivity and potential for explosive detection applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).
Spectroscopic Characterization
Studies on quinoline derivatives have provided insights into their spectroscopic properties, which are crucial for various scientific applications including molecular identification and understanding molecular interactions (Baul, Mizar, Rivarola, & Englert, 2008).
Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives have been utilized in the development of organic light-emitting diodes. Their role in tuning emission colors from blue to orange by varying the conjugation length of the oligothiophene moiety showcases their importance in advanced material science (Noda, Ogawa, Noma, & Shirota, 1999).
Corrosion Inhibition
Quinolin-8-ol analogs have demonstrated significant ability as corrosion inhibitors, particularly in sulfuric acid environments, indicating their potential in material protection and industrial applications (El Faydy, Benhiba, Warad, Abousalem, About, Kerroum, Jama, Guenbour, Lakhrissi, & Zarrouk, 2021).
Fluorescence Sensing
Quinoline-based fluoresceins have been developed for sensing biological Zn(II), demonstrating significant fluorescence enhancements upon Zn(II) coordination. This indicates their potential in bioimaging and analytical chemistry (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).
Propiedades
IUPAC Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOXYVELWTHAE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)


![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)
![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
